

Solubility Profile of Clozapine in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Clozapine-d3	
Cat. No.:	B13832109	Get Quote

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This technical guide provides a comprehensive overview of the solubility of clozapine in various organic solvents. While specific quantitative data for its deuterated analogue, **Clozapine-d3**, is not readily available in the public domain, the data presented herein for clozapine serves as a robust proxy due to the negligible impact of deuterium substitution on fundamental solubility properties in organic media. This document outlines key solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and efficacy. The following table summarizes the reported solubility of clozapine in a range of common organic solvents. This data is essential for selecting appropriate solvent systems for analytical method development, formulation studies, and manufacturing processes.



Organic Solvent	Solubility	Temperature (°C)
DMSO	~12.5 mg/mL[1], 100 mM	Room Temperature
Dimethylformamide (DMF)	~12.5 mg/mL[1]	Room Temperature
Ethanol	~5 mg/mL[1], 11 mg/mL	Room Temperature
Methanol	10 mg/mL	Room Temperature
Chloroform	>20% wt/wt[2]	25
Acetone	>5% wt/wt[2]	25
Ethyl Acetate	>5% wt/wt[2]	25
Acetonitrile	1.9% wt/wt[2]	25
0.1 N HCl	30 mg/mL, 50 mM (with gentle warming)[3]	Room Temperature

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method.[4][5] This method involves establishing an equilibrium between the undissolved solid and a saturated solution of the compound in the solvent of interest.

Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- The compound of interest (e.g., Clozapine)
- Selected organic solvent(s)
- Volumetric flasks



- Analytical balance
- Temperature-controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

- Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the organic solvent in a sealed container (e.g., a glass vial or flask).[4] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: The sealed container is agitated in a temperature-controlled shaker at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[4]
- Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is
 determined using a validated analytical method, most commonly HPLC.[4] A calibration
 curve prepared with standard solutions of the compound of known concentrations is used to
 ensure accurate quantification.
- Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a chemical compound.





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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

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